N-(4-methylphenyl)-2-phenylacetamide
Description
N-(4-Methylphenyl)-2-phenylacetamide (MPA) is an N-substituted 2-phenylacetamide derivative characterized by a 4-methylphenyl group attached to the acetamide nitrogen. It is synthesized via alkylation reactions, such as the treatment of 2-phenylacetamide with 4-methylphenyl substituents under basic conditions (e.g., powdered potassium hydroxide) in solid-liquid systems . MPA serves as a model compound in studies investigating substituent effects on alkylation reactivity and selectivity, particularly in phase-transfer catalysis and nucleophilic substitution reactions .
Properties
CAS No. |
6876-65-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
OBCQZBGQLQZHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
N-(4-methylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula . Also identified by the CAS number 6876-65-9 , this compound belongs to the classes of organic building blocks, aryls, and amines amides .
Here's an overview of its applications based on the available research:
Scientific Research Applications
-
Antidepressant Potential: Research has explored phenylacetamides for their antidepressant qualities . Studies evaluating the antidepressant activity of this compound using tail suspension and forced swim tests in mice revealed that the compound decreased immobility duration, suggesting antidepressant potential .
- At a dose of 15 mg/kg, this compound showed weak antidepressant activity. However, when the dose was doubled to 30 mg/kg, more significant antidepressant activity was observed .
- In tail suspension tests, a dose of 30 mg/kg resulted in an immobility duration of 49.73 ± 2.0 seconds, representing a 46.98% decrease in immobility duration (%DID) compared to the control. In forced swim tests, the same dose resulted in an immobility duration of 43.08 ± 3.9 seconds, with a 45.59% DID .
- MAO-A Inhibition: Studies indicate that selective and non-selective Monoamine Oxidase A (MAO-A) inhibitors have therapeutic potential in treating phobias and atypical depressions .
- Synthesis of Fungicides: this compound can be used to synthesize fungicides . Studies have examined the impact of substituents on the pyridine ring in 2-methoxyimino-N-methyl-2- [2-(substituted pyridyloxymethyl)phenyl] acetamide derivatives, noting the compound's role in creating treatments for a variety of crop diseases .
- Pharmaceutical Synthesis Intermediates : Acetamide derivatives play a crucial role as pharmaceutical synthesis intermediates . They are present in active pharmaceutical ingredients (APIs) found in a significant percentage of top-selling small molecule drugs .
Data Table: Antidepressant Activity of this compound
| Test | Dose (mg/kg) | Immobility duration (s) (mean ± SEM) | %DID |
|---|---|---|---|
| Tail suspension test | 15 | 67.48 ± 2.0 | 28.07 |
| 30 | 49.73 ± 2.0 | 46.98 | |
| 60 | 68.02 ± 3.0 | 27.49 | |
| Forced swimming test | 15 | 57.59 ± 4.0 | 27.26 |
| 30 | 43.08 ± 3.9 | 45.59 | |
| 60 | 59.05 ± 6.0 | 25.41 |
Case Studies
Comparison with Similar Compounds
Comparison with Similar N-Substituted 2-Phenylacetamides
The reactivity and selectivity of MPA are influenced by the electronic and steric properties of its 4-methyl substituent. Below, MPA is compared to structurally analogous compounds:
- N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Features a strong electron-withdrawing nitro group.
- N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : Contains a moderately electron-withdrawing chloro substituent.
- N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) : Bears an electron-donating methoxy group.
- N-Phenyl-2-phenylacetamide (PPA) : Lacks a para substituent, serving as a baseline for comparison.
Substituent Electronic Effects and Reactivity
The para-substituent on the phenyl ring modulates the nucleophilicity of the amide nitrogen, directly impacting alkylation efficiency. Key findings include:
Table 1: Substituent Effects on Alkylation Reactivity and Selectivity
Phase-Transfer Catalysis (PTC) and Solvent Effects
- MPA and MetPA reactions in solid-liquid systems achieve higher yields compared to NPA and CPA in toluene with PTC, suggesting solvent and catalyst compatibility differences .
- The nitro group in NPA significantly reduces reactivity due to its strong deactivating effect, requiring optimized PTC conditions for product formation .
Structural and Crystallographic Insights
The methyl group in MPA may promote similar packing efficiencies, though its weaker electronic impact compared to halogens or methoxy groups could result in distinct crystal lattice dynamics.
Preparation Methods
Direct Acylation of 4-Methylaniline
The most straightforward method involves the acylation of 4-methylaniline with 2-phenylacetyl chloride. This one-step reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts. Triethylamine (Et₃N) or pyridine is employed as a base, with yields ranging from 70–85%. For example:
$$
\text{4-Methylaniline} + \text{2-Phenylacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}
$$
Key advantages include simplicity and scalability. However, competing side reactions, such as over-acylation or hydrolysis of the acyl chloride, necessitate strict moisture control.
Protection-Acylation-Deprotection Strategy
For substrates sensitive to direct acylation, a protection-deprotection approach is employed. The tert-butoxycarbonyl (BOC) group is commonly used to protect the amine moiety of 4-methylaniline before acylation. After reacting with 2-phenylacetyl chloride, the BOC group is removed under acidic conditions (e.g., trifluoroacetic acid). This method achieves higher regioselectivity, with reported purities exceeding 99% after recrystallization.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), facilitate amide bond formation between 4-methylaniline and 2-phenylacetic acid. This method avoids acyl chloride handling and is preferred for acid-sensitive substrates. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields, which range from 65–78%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require lower temperatures (0–25°C) to suppress side reactions. Non-polar solvents like toluene favor thermodynamic control, improving crystallinity during workup.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation by 30–40%, particularly in coupling agent-mediated syntheses. For reductive amination pathways (less common for this compound), sodium triacetoxyborohydride (STAB) in methanol reduces imine intermediates efficiently.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization using methanol-water mixtures, achieving purities >99.8% by HPLC. Anti-solvent addition (e.g., water to methanol) induces crystallization, with yields recovering 85–90% of the product.
Advanced Analytical Methods
- Powder X-Ray Diffraction (PXRD): Characterizes crystalline forms, with distinct peaks at 2θ = 17.4°, 21.6°, and 24.8° confirming phase purity.
- Differential Scanning Calorimetry (DSC): Endothermic peaks at 201°C correlate with melting points.
- NMR Spectroscopy: ¹H-NMR signals at δ 2.3 ppm (CH₃), 3.6 ppm (CH₂), and 7.2–7.4 ppm (aromatic protons) validate structural integrity.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Acylation | 70–85% | 95–98% | Low |
| Protection-Deprotection | 60–75% | >99% | High |
| Coupling Agent-Mediated | 65–78% | 90–95% | Moderate |
The direct acylation method balances yield and simplicity, while the protection-deprotection strategy excels in purity for pharmaceutical applications.
Applications and Derivatives
This compound serves as a precursor for antibacterial agents and kinase inhibitors. Structural modifications, such as introducing thiazole moieties, enhance bioactivity against pathogens like Xanthomonas oryzae.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-2-phenylacetamide, and how can reaction efficiency be optimized?
- Methodology :
-
Synthetic Route : A common approach involves substituting the chloro group in intermediates like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide via nucleophilic displacement. For example, sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours enables azide substitution .
-
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, isolate the product via solvent removal under reduced pressure and crystallization (ethanol for solids) or ethyl acetate extraction for liquids .
- Key Data :
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | Toluene:water (8:2) | |
| Reaction Time | 5–7 hours (reflux) | |
| Purification Method | Ethanol crystallization |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks. For example, a singlet at δ 3.73 ppm corresponds to the CH₂ group in related acetamides, and aromatic protons appear at δ 7.26–7.82 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (260 g/mol) via electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. What advanced analytical techniques are used to assess the purity and degradation products of this compound?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Gradient elution (acetonitrile:water) resolves degradation products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability; related acetamides show decomposition temperatures >200°C .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodology :
-
Bioactivity Screening : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion assays. For example, N-phenylacetamide derivatives exhibit MIC values of 12.5–50 µg/mL .
-
Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance antimicrobial potency. Substituents at the 4-methylphenyl moiety significantly alter activity .
- Key Data :
| Derivative Modification | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 4-Chloro substitution | 12.5 (Antibacterial) | |
| 4-Methoxy substitution | 25.0 (Antifungal) |
Q. What computational methods are employed to predict the reactivity and interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Polarizability values (~29.6 × 10⁻²⁴ cm³) indicate charge distribution .
- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Related acetamides show binding energies of -8.2 kcal/mol .
Data Contradictions and Validation
- Spectral Data Variability : Discrepancies in reported melting points and solubility (e.g., "no data available" for this compound vs. 104–105°C for analogous compounds) necessitate independent validation via differential scanning calorimetry (DSC) .
- Reaction Yields : Optimization of sodium azide stoichiometry (1.5 equivalents) improves azide substitution yields (70% vs. 50% with 1.0 equivalent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
